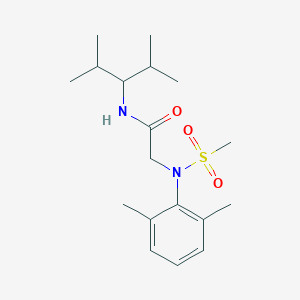![molecular formula C26H23NO4 B3930272 N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3930272.png)
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide
Overview
Description
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide, also known as HNMPA-(AM)3, is a synthetic compound that has been extensively studied in scientific research for its potential applications in various fields. This compound belongs to the class of amide derivatives and is known for its ability to selectively block the binding of certain proteins to their receptors.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3 involves the selective blocking of the binding of certain proteins to their receptors. This compound binds to a specific site on the protein, which prevents it from interacting with its receptor. This, in turn, leads to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and physiological effects:
This compound(AM)3 has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. In the brain, this compound(AM)3 has been shown to improve cognitive function and memory retention. In the immune system, this compound has been shown to modulate the activation of certain immune cells and decrease the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3 in lab experiments is its ability to selectively block the binding of certain proteins to their receptors. This allows researchers to study the downstream effects of protein-receptor interactions without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3. One area of research is the development of more selective and potent derivatives of this compound for use in cancer and neuroscience research. Another area of research is the study of the long-term effects of this compound(AM)3 on cellular processes and the immune system. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases, is an area of active research.
Scientific Research Applications
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide(AM)3 has been extensively studied for its potential applications in various scientific research fields. Some of the major areas of research include cancer, neuroscience, and immunology. In cancer research, this compound(AM)3 has been shown to inhibit the growth and proliferation of cancer cells by blocking the binding of certain proteins to their receptors. In neuroscience, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, this compound(AM)3 has been shown to modulate the immune response by inhibiting the activation of certain immune cells.
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-30-20-13-10-18(11-14-20)25(27-26(29)19-7-5-8-21(16-19)31-2)24-22-9-4-3-6-17(22)12-15-23(24)28/h3-16,25,28H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKBFVYIWTPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-8-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3930189.png)

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3930206.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3930218.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930224.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930242.png)

![2-{(3-ethoxybenzyl)[4-(1H-pyrazol-1-yl)benzyl]amino}ethanol](/img/structure/B3930265.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-4-methoxybenzamide](/img/structure/B3930277.png)
![10-butyryl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930279.png)
![2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B3930284.png)

![5-chloro-2-[2-(1-piperidinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3930293.png)